2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
CAS No. |
68339-74-2 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-5,8,11H,6-7H2,1H3;1H |
InChI Key |
WWAJCVIKMVMFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
Preparation Methods
Titanium-Catalyzed Hydroaminoalkylation and Cyclization
The hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, catalyzed by 2,6-bis(phenylamino)pyridinato titanium complexes, offers a regioselective pathway to linear intermediates. For 2-methyl derivatives, substituting N-methylaniline with N-ethyl or branched amines introduces alkyl groups at the C2 position. The reaction proceeds via a four-membered transition state, favoring anti-Markovnikov addition with >90% regioselectivity . Subsequent intramolecular Buchwald–Hartwig amination closes the tetrahydroquinoline ring, achieving yields of 68–85% (Table 1).
Table 1: Hydroaminoalkylation Conditions and Yields
| Styrene Substrate | Amine | Catalyst Loading | Yield (%) |
|---|---|---|---|
| ortho-Cl-styrene | N-Methylaniline | 5 mol% Ti | 78 |
| ortho-Cl-styrene | N-Ethylaniline | 5 mol% Ti | 72 |
This method’s limitation lies in the sensitivity of titanium catalysts to oxygen, necessitating inert conditions. However, it provides direct access to 2-alkyltetrahydroquinolines without requiring pre-functionalized starting materials .
Alkylation-Reduction Sequences for Side-Chain Functionalization
Alkylation of nitroanilines with chloroalkylamines, followed by nitro group reduction and cyclization, enables precise control over the C2 substituent. For example, treating 2-nitro-N-methylaniline with chloromethylamine generates a secondary amine intermediate, which undergoes Pd/C-catalyzed hydrogenation to yield 2-methyl-1,2,3,4-tetrahydroquinoline . Key advantages include:
-
Compatibility with diverse alkyl halides (e.g., chloromethyl, bromoethyl)
-
Mild reduction conditions (H₂/Pd/C or Raney nickel) preserving sensitive functional groups
The reaction’s efficacy depends on the steric bulk of the alkylating agent. Bulky substituents at C2 reduce cyclization efficiency due to increased transition state strain, as evidenced by 15–20% lower yields for tert-butyl derivatives compared to methyl .
Diastereoselective Hydrogenation of Imine Precursors
Hydrogenation of 2-methyl-3,4-dihydroquinoline imines using Pt/C under 4 atm H₂ achieves ≥13:1 cis diastereoselectivity. The mechanism involves adsorption of the imine’s aromatic ring onto the catalyst surface, directing hydrogen addition to the less hindered face. Substituents at C4 (e.g., esters) enhance selectivity by enforcing a pseudoaxial orientation via steric interactions .
Critical Parameters:
-
Catalyst : Pt/C outperforms Pd/C in minimizing over-reduction to quinoline
-
Pressure : 4 atm H₂ optimizes conversion (92%) without promoting double-bond migration
-
Temperature : 50°C balances reaction rate and selectivity
This method’s scalability is limited by the cost of Pt catalysts, though recycling studies show <5% activity loss over five cycles .
Borane-Mediated Reduction of Amides
Reduction of 2-methylquinoline-4-carboxamides with 1 M borane-THF selectively yields 2-methyltetrahydroquinoline hydrochlorides after acid workup. The reaction proceeds via initial borane coordination to the amide carbonyl, followed by sequential hydride transfers to the α,β-unsaturated system. Key benefits include:
-
Functional group tolerance (esters, ethers remain intact)
-
High yields (85–90%) with minimal epimerization
Table 2: Borane Reduction Optimization
| Amide Substituent | Borane Equiv. | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Methyl | 3.0 | 6 | 88 |
| 2-Ethyl | 3.0 | 8 | 82 |
Side reactions, such as over-reduction to decahydroquinolines, are suppressed by maintaining temperatures below 25°C .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Diastereoselectivity | Functional Group Tolerance |
|---|---|---|---|
| Titanium Catalysis | 78 | N/A | Moderate |
| Alkylation-Reduction | 75 | N/A | High |
| Pt/C Hydrogenation | 92 | ≥13:1 cis | Low |
| Borane Reduction | 88 | N/A | High |
The Pt/C hydrogenation route excels in stereocontrol but requires expensive catalysts. Borane reduction offers the best balance of yield and tolerance, while titanium catalysis is ideal for non-stereogenic targets.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation to form quinoline derivatives. A visible-light-mediated aerobic dehydrogenation protocol using Ru(bpy)₃Cl₂ achieved 91% conversion to quinoline within 2 minutes under 450 nm irradiation . Key factors influencing oxidation efficiency include:
-
Catalyst choice : Ru-based photoredox catalysts outperform Pt or Pd in suppressing side reactions.
-
Substituent effects : Electron-donating groups at nitrogen enhance oxidation rates by stabilizing radical intermediates .
Reduction Reactions
Controlled hydrogenation modifies the tetrahydroquinoline scaffold:
-
Diastereoselective reductions : Catalytic hydrogenation of imine intermediates yields cis-2,4-disubstituted derivatives with ≥13:1 selectivity .
-
Pressure-dependent outcomes :
Catalytic Dehydrogenation
The compound participates in tandem dehydrogenation-functionalization sequences:
-
N-Substituted derivatives : Methyl or benzyl groups at nitrogen improve dehydrogenation efficiency by 40-60% compared to unsubstituted analogs .
-
Mechanistic pathway :
Research Findings
-
Steric effects : Bulky C2 substituents (e.g., methyl) enforce pseudoaxial ester orientations during hydrogenation, directing facial selectivity .
-
Electronic tuning : Electron-withdrawing groups at C8 reduce oxidation barrier by 15-20 kcal/mol in DFT calculations .
-
Scalability : Gram-scale dehydrogenation protocols maintain >85% yield under flow reactor conditions .
This reactivity profile positions 2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride as a versatile intermediate for medicinal chemistry and materials science applications, particularly in stereocontrolled synthesis of nitrogen heterocycles .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial and Antiviral Properties
Tetrahydroquinoline derivatives, including 2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, have been investigated for their antimicrobial activity. Recent studies indicate that these compounds can exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives have shown efficacy comparable to established antibiotics in treating infections caused by resistant bacterial strains .
1.2 Neuropharmacological Applications
Research has identified 2-methyl-1,2,3,4-tetrahydroquinoline as a potential neuroprotective agent. Its analogs have been studied for their ability to mitigate neurodegenerative conditions such as Parkinson's disease. The compound is thought to interact with dopaminergic pathways, potentially providing therapeutic benefits in managing symptoms associated with neurodegeneration .
1.3 Gastroprotective Effects
Studies have demonstrated that related tetrahydroquinoline compounds can exert protective effects against gastric lesions. For example, 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was shown to significantly reduce stress-induced gastric ulcers in animal models . This suggests a promising avenue for developing gastroprotective medications based on tetrahydroquinoline structures.
Synthetic Methodologies
2.1 Synthesis of Tetrahydroquinolines
The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been extensively explored using various synthetic routes. Recent advancements in domino reactions have facilitated the efficient preparation of tetrahydroquinolines with diverse substitution patterns . These methods often involve multi-step processes that enhance yield and selectivity.
Table 1: Synthetic Approaches to Tetrahydroquinolines
| Methodology | Description | Yield (%) |
|---|---|---|
| Domino Reactions | Sequential reactions leading to complex products | 72-96 |
| Metal-Promoted Processes | Utilization of metal catalysts for cyclization | Variable |
| Acid-Catalyzed Reactions | Acidic conditions to facilitate ring closure | 30-99 |
Case Studies
3.1 Neurotoxicity Studies
A notable case study involved the identification of tetrahydroisoquinoline derivatives in human brains affected by Parkinson's disease. The presence of these compounds raised concerns about their potential neurotoxic effects . This highlights the dual nature of tetrahydroquinolines as both therapeutic agents and potential neurotoxins.
3.2 Clinical Trials
Clinical trials are underway to evaluate the efficacy of tetrahydroquinoline derivatives in treating Alzheimer's disease and other cognitive disorders. Preliminary results suggest that these compounds may slow cognitive decline and improve memory function in affected individuals .
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. The compound may also inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties .
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and number. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Pharmacological and Chemical Properties
Substituent Position Effects: 2-Methyl derivative: The methyl group at the 2-position minimizes steric hindrance, favoring interactions with planar binding sites (e.g., NMDA receptors) . 5-Methyl derivative: Steric effects at the 5-position may reduce metabolic degradation, extending half-life .
Functional Group Influence :
- Chloro substituent (7-Cl) : The electron-withdrawing Cl group enhances electrophilicity, improving binding to microbial targets (e.g., antibacterial activity) .
- Carboxylate ester (2-COOCH₃) : Introduces polarity, improving aqueous solubility for formulation .
Biological Activity :
Biological Activity
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (MTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of MTHQ, including its anticancer properties, neuroprotective effects, and mechanisms of action.
Overview of Tetrahydroquinolines
Tetrahydroquinolines are known for their broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The structural diversity within this class allows for various interactions with biological targets, making them promising candidates for drug development.
Anticancer Activity
Recent studies have highlighted the potential of MTHQ and its derivatives in combating cancer. For instance:
- Colorectal Cancer Inhibition : A study synthesized novel tetrahydroquinolinones and assessed their ability to inhibit colorectal cancer (CRC) growth. The results indicated that compounds similar to MTHQ could induce oxidative stress in cancer cells, leading to apoptosis through the PI3K/AKT/mTOR signaling pathway. The most effective compounds exhibited antiproliferative activity at micromolar concentrations .
- Structure–Activity Relationship (SAR) : Research on tetrahydroquinoline analogs has shown that specific substitutions on the tetrahydroquinoline core can significantly enhance anticancer activity. For example, certain brominated derivatives demonstrated increased EPAC1 inhibition and consequently reduced cancer cell proliferation .
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | IC50 (μM) | Target | Mechanism |
|---|---|---|---|
| CE3F4 | 10.0 | EPAC1 | Inhibition of cell migration |
| 20d | 12.5 | CRC | Induction of oxidative stress |
| MTHQ | 15.0 | Various cancer lines | Disruption of signaling pathways |
Neuroprotective Effects
MTHQ has also been investigated for its neuroprotective properties. Isoquinoline alkaloids have been shown to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
- Mechanisms : The neuroprotective action is often attributed to the ability of MTHQ to inhibit pro-inflammatory cytokines and enhance the expression of neurotrophic factors . This dual action helps in preserving neuronal integrity under pathological conditions.
Anti-Inflammatory Properties
The anti-inflammatory potential of MTHQ and related compounds has been explored in various studies. For instance:
- Inhibition of Pro-inflammatory Mediators : Studies have demonstrated that tetrahydroquinoline derivatives can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated microglial cells . This suggests a promising role for MTHQ in treating inflammatory conditions.
Case Studies
Several case studies have documented the efficacy of MTHQ derivatives:
- Study on Cancer Cell Lines : A series of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives were tested against various cancer cell lines (HeLa, PC3). The findings indicated selective cytotoxicity with IC50 values ranging from 8.3 μM to 34.34 μM .
- Neuroprotection in Animal Models : Animal studies have shown that MTHQ can mitigate neuronal damage induced by excitotoxicity and oxidative stress, supporting its potential use in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride critical for experimental design?
- Answer : Essential properties include a boiling point of 250°C, density of 1.02 g/cm³, and a vapor pressure of 0.0152 mmHg at 25°C . These parameters inform solvent selection, reaction temperature optimization, and safety protocols (e.g., handling volatile intermediates). The compound’s refractive index (1.522) is crucial for purity analysis via spectroscopic methods.
Q. What are common synthetic routes for 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, and what are their limitations?
- Answer : Classical methods include the Diels–Alder reaction using Lewis acids (e.g., Yb(OTf)₃) and catalytic hydrogenation of quinoline derivatives . However, these often require toxic metal catalysts or generate isomer mixtures (e.g., cis/trans isomers). For example, tin/HCl reduction of quinoline yields the target compound but with low selectivity .
Advanced Research Questions
Q. How can researchers optimize the catalytic efficiency of ionic liquids in synthesizing 2-methyl-1,2,3,4-tetrahydroquinoline derivatives?
- Answer : Acidic ionic liquids like [NMPH]H₂PO₄ offer a green alternative to traditional catalysts. Key optimization strategies include:
-
Reusability : The catalyst retains >90% activity after 5 cycles .
-
Reaction Conditions : Optimal yields (e.g., 85–92%) are achieved at 80–100°C with a 1:1.2 molar ratio of 2-(phenylamino)ethanol to unsaturated ketone .
-
Isomer Control : Unlike metal catalysts, ionic liquids reduce isomer formation, simplifying purification.
Catalytic Performance Comparison Catalyst Type ------------------------ [NMPH]H₂PO₄ (ionic liquid) H₃PO₄ Fe₂(SO₄)₃
Q. What analytical techniques resolve contradictions in reported biological activities of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives?
- Answer : Discrepancies arise from structural analogs (e.g., 6-fluoro or phenyl substitutions). To address this:
- NMR and XRD : Confirm regiochemistry and stereochemistry .
- HPLC-MS : Quantify isomer ratios and trace impurities affecting bioactivity .
- Computational Modeling : Compare electronic effects of substituents (e.g., fluorine vs. methyl groups reduce steric hindrance in receptor binding) .
Q. How do hydrothermal conditions influence the prebiotic synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline, and what are the implications?
- Answer : Hydrothermal reactions (120–150°C, aqueous conditions) between phenol and alanine yield 2-methyl-1,2,3,4-tetrahydroquinoline as a prebiotic heterocycle . This pathway suggests:
- Relevance to Abiogenesis : The compound could serve as a precursor for nitrogen-containing biomolecules.
- Reaction Mechanism : Cyclization occurs via imine intermediates, validated by LC-MS tracking of intermediates .
Methodological Recommendations
- Isomer Separation : Use chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for cis/trans resolution .
- Safety Protocols : Refer to SDS guidelines for handling hydrochloride salts, including PPE for inhalation risks (e.g., 0.0152 mmHg vapor pressure necessitates fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
